molecular formula C11H12FN B15261265 5-fluoro-3-propyl-1H-indole

5-fluoro-3-propyl-1H-indole

Cat. No.: B15261265
M. Wt: 177.22 g/mol
InChI Key: ZBQKBFQDMGBNRL-UHFFFAOYSA-N
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Description

5-fluoro-3-propyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For fluorinated indoles, fluorinated starting materials or fluorinating agents are used.

Industrial Production Methods

Industrial production of fluorinated indoles often employs catalytic processes and continuous flow reactors to ensure high yield and purity. The use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different biological activities and applications .

Scientific Research Applications

5-fluoro-3-propyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-fluoro-3-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The indole ring system allows for interactions with various enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-3-phenyl-1H-indole
  • 5-fluoro-3-methyl-1H-indole
  • 5-fluoro-3-ethyl-1H-indole

Uniqueness

5-fluoro-3-propyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

5-fluoro-3-propyl-1H-indole

InChI

InChI=1S/C11H12FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3

InChI Key

ZBQKBFQDMGBNRL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=C(C=C2)F

Origin of Product

United States

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